molecular formula C10H10O2S B7865396 2-Furyl-(3-methyl-2-thienyl)methanol

2-Furyl-(3-methyl-2-thienyl)methanol

Cat. No.: B7865396
M. Wt: 194.25 g/mol
InChI Key: LKIGLLXWVBJLCE-UHFFFAOYSA-N
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Description

2-Furyl-(3-methyl-2-thienyl)methanol is an organic compound that features both furan and thiophene rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl-(3-methyl-2-thienyl)methanol typically involves the reaction of 2-furylcarbinol with 3-methyl-2-thiophenecarboxaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Furyl-(3-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-Furyl-(3-methyl-2-thienyl)ketone.

    Reduction: Formation of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Furyl-(3-methyl-2-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Furyl-(3-methyl-2-thienyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethanol: Lacks the thiophene ring, making it less versatile in certain reactions.

    3-Methyl-2-thiophenemethanol: Lacks the furan ring, limiting its applications compared to 2-Furyl-(3-methyl-2-thienyl)methanol.

Uniqueness

This compound is unique due to the presence of both furan and thiophene rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

furan-2-yl-(3-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-7-4-6-13-10(7)9(11)8-3-2-5-12-8/h2-6,9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIGLLXWVBJLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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